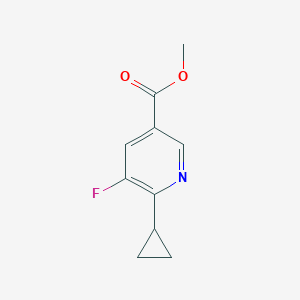
Methyl 6-cyclopropyl-5-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoronicotinic acid and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyridine ring through a cyclopropylation reaction. This can be achieved using cyclopropylamine and a suitable catalyst under controlled conditions.
Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: To introduce the cyclopropyl group.
Esterification: Using methanol and an acid catalyst in a continuous flow reactor.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence its binding affinity and reactivity. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-fluoropyridine-3-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 6-cyclopropylpyridine-3-carboxylate: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate is unique due to the combination of the cyclopropyl group and fluorine atom, which imparts distinct steric and electronic characteristics. These features can enhance its reactivity and specificity in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-4-8(11)9(12-5-7)6-2-3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
LWRSPWAEEJJIJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















